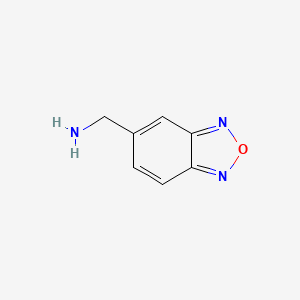

2,1,3-Benzoxadiazole-5-methanamine

Beschreibung

Contextual Significance of the 2,1,3-Benzoxadiazole Scaffold in Heterocyclic Chemistry

The 2,1,3-benzoxadiazole core, also known as benzofurazan (B1196253), is a bicyclic aromatic heterocycle that forms the foundation of the title compound. This scaffold is renowned for its distinct electronic properties, which often impart fluorescence to its derivatives. frontiersin.orgnih.gov The incorporation of this heterocycle into larger molecular frameworks can lead to materials with interesting photophysical characteristics, such as large Stokes shifts and high molar extinction coefficients. frontiersin.org Consequently, the 2,1,3-benzoxadiazole unit is a privileged structure in the design of fluorescent probes and sensors for the detection of various analytes. nih.gov Its derivatives have been extensively investigated for applications in organic light-emitting diodes (OLEDs), solar cells, and as biomarkers. nih.govanjs.edu.iq The flat, conjugated nature of the benzoxadiazole system contributes to its electronic delocalization and its ability to participate in π-π stacking interactions, which are crucial in the design of functional organic materials. frontiersin.org

Strategic Importance of the Methanamine Functionality in Organic Synthesis and Chemical Biology

The methanamine group (-CH₂NH₂), a primary benzylic amine, appended to the benzoxadiazole core at the 5-position, is of paramount strategic importance. Primary amines are highly versatile functional groups in organic synthesis, serving as nucleophiles in a wide array of chemical transformations. This reactivity allows for the facile introduction of the 2,1,3-benzoxadiazole-5-methanamine unit into more complex molecular architectures through reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

In the realm of chemical biology, the primary amine of the methanamine group provides a crucial handle for bioconjugation. This allows for the covalent attachment of the fluorescent benzoxadiazole core to biomolecules like proteins and peptides. Such labeling is instrumental in studying biological processes through fluorescence microscopy and other bioimaging techniques. nih.gov The ability to use this compound as a building block for more complex molecules also makes it a valuable asset in medicinal chemistry for the synthesis of potential therapeutic agents.

Research Trajectories and Scholarly Contributions Involving this compound

While extensive research has been conducted on various derivatives of the 2,1,3-benzoxadiazole scaffold, the specific exploration of this compound is an emerging area of investigation. Much of its potential is inferred from the well-established properties of its constituent parts.

A likely synthetic pathway to this compound involves the reduction of a suitable precursor, such as 2,1,3-benzoxadiazole-5-carbonitrile (B1273799). The catalytic hydrogenation of nitriles is a common and efficient method for the preparation of primary amines. nih.gov This approach would provide a direct route to the target compound, enabling its broader investigation.

Current research trajectories are likely to focus on leveraging the unique combination of the fluorescent benzoxadiazole core and the reactive methanamine handle. Key areas of anticipated research include:

Development of Novel Fluorescent Probes: The primary amine allows for the straightforward conjugation of this fluorophore to various recognition elements, enabling the design of targeted probes for specific analytes or biological structures.

Synthesis of Bioactive Molecules: Its role as a versatile building block is being explored in the synthesis of new chemical entities with potential pharmacological activity. The benzoxadiazole nucleus itself has been associated with a range of biological activities. researchgate.net

Materials Science Applications: The incorporation of this functionalized heterocycle into polymers or other materials could lead to the development of novel fluorescent materials with tailored properties for sensing or optoelectronic applications.

Although direct scholarly contributions featuring this compound are still growing, its foundational components have been the subject of numerous studies, providing a strong basis for its future applications. For instance, various derivatives of 2,1,3-benzoxadiazole have been synthesized and their photophysical and electrochemical properties have been thoroughly characterized. frontiersin.orgnih.gov

Below are data tables summarizing the key properties of this compound and its nitrile precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 321330-19-2 | vulcanchem.com |

| Molecular Formula | C₇H₇N₃O | vulcanchem.com |

| Molecular Weight | 149.15 g/mol | vulcanchem.com |

| IUPAC Name | (2,1,3-Benzoxadiazol-5-yl)methanamine | vulcanchem.com |

Table 2: Physicochemical Properties of 2,1,3-Benzoxadiazole-5-carbonitrile

| Property | Value | Reference |

| CAS Number | 54286-62-3 | nih.gov |

| Molecular Formula | C₇H₃N₃O | nih.gov |

| Molecular Weight | 145.12 g/mol | nih.gov |

| IUPAC Name | 2,1,3-benzoxadiazole-5-carbonitrile | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBQXDAJQLKGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297474 | |

| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321330-19-2 | |

| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321330-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,1,3 Benzoxadiazole 5 Methanamine and Its Structural Analogs

Regioselective Synthesis of the 2,1,3-Benzoxadiazole Ring System

Cyclization Reactions and Annulation Pathways

The most prevalent and effective method for constructing the 2,1,3-benzoxadiazole ring system begins with an appropriately substituted o-nitroaniline precursor. The synthesis involves a two-step process: oxidative cyclization followed by deoxygenation.

A common pathway involves the cyclization of 2-nitroaniline (B44862) using an oxidizing agent like sodium hypochlorite (B82951) (NaClO) in a basic medium. frontiersin.org The reaction is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to improve the interaction between the aqueous and organic phases, leading to high yields of the intermediate, 2,1,3-benzoxadiazole-1-oxide. frontiersin.orgnih.gov

This N-oxide intermediate is then reduced to form the final 2,1,3-benzoxadiazole ring. A variety of reducing agents can be employed, with triphenylphosphine (B44618) (PPh₃) in a solvent like toluene (B28343) being a mild and efficient choice, affording the desired heterocycle in good yields. frontiersin.orgnih.gov

Table 1: Key Reactions in 2,1,3-Benzoxadiazole Ring Synthesis

| Step | Reactant | Reagents | Product | Yield |

| 1. Oxidative Cyclization | 2-Nitroaniline | NaClO, KOH, TBAB, Diethyl ether | 2,1,3-Benzoxadiazole-1-oxide | 89% frontiersin.org |

| 2. Deoxygenation | 2,1,3-Benzoxadiazole-1-oxide | PPh₃, Toluene | 2,1,3-Benzoxadiazole | 80% nih.gov |

Functionalization of Precursors for Benzoxadiazole Formation

To achieve the target molecule, 2,1,3-benzoxadiazole-5-methanamine, functional groups must be present on the starting materials or introduced onto the heterocyclic ring system in a controlled manner. The regioselectivity of the synthesis is determined by the substitution pattern of the initial benzene-derived precursor. For the synthesis of a 5-substituted benzoxadiazole, one would typically start with a 4-substituted-2-nitroaniline.

For instance, starting with 4-methyl-2-nitroaniline (B134579) would lead to the formation of 5-methyl-2,1,3-benzoxadiazole after cyclization and reduction. This methyl group can then be further transformed into the desired methanamine moiety.

Alternatively, the benzoxadiazole ring can be functionalized after its formation. Electrophilic substitution reactions, such as halogenation, can be directed to specific positions. For example, the bromination of 2,1,3-benzoxadiazole with bromine in the presence of an iron catalyst can yield 4,7-dibromo-2,1,3-benzoxadiazole. frontiersin.org While this particular reaction functionalizes the 4 and 7 positions, similar principles can be applied to direct substitution to the 5-position if the appropriate directing groups are already present on the ring.

Installation and Selective Derivatization of the 5-Methanamine Moiety

Once the 5-substituted 2,1,3-benzoxadiazole core is established, the next crucial phase is the installation of the methanamine (-CH₂NH₂) group. This is typically achieved through the chemical transformation of a precursor functional group at the 5-position.

Amination Protocols and Reductive Transformations

A highly effective strategy for introducing the 5-methanamine group is through the reductive amination of a 2,1,3-benzoxadiazole-5-carbaldehyde (B1272958) intermediate. epa.govchemicalbook.com This aldehyde can be synthesized from a 5-methyl precursor via oxidation or other established methods.

The reductive amination process itself involves two key steps:

Imine Formation: The aldehyde reacts with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an imine or a related C=N species.

Reduction: The intermediate imine is then reduced to the corresponding amine.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent well-suited for this transformation, as it can be performed in a one-pot procedure and tolerates a wide range of other functional groups. nih.gov This method consistently provides high yields with minimal side products compared to other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. nih.gov

Another viable pathway is the reduction of a 5-cyano-2,1,3-benzoxadiazole precursor. The nitrile group (-C≡N) can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Table 2: Synthetic Pathways to the 5-Methanamine Moiety

| Precursor at Position 5 | Key Transformation | Typical Reagents | Product Moiety |

| Carbaldehyde (-CHO) | Reductive Amination | 1. NH₃2. NaBH(OAc)₃ | Methanamine (-CH₂NH₂) |

| Cyano (-CN) | Nitrile Reduction | LiAlH₄ or H₂/Catalyst | Methanamine (-CH₂NH₂) |

Application of Protecting Group Strategies in Synthesis

In multi-step syntheses of complex molecules like this compound, protecting groups are essential tools to ensure chemoselectivity. They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. youtube.com

For the synthesis of the target compound, two main scenarios for protecting groups arise:

Protecting the Amine: If the methanamine group is installed early in the synthesis and further modifications to the molecule are needed, the primary amine must be protected. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines. It is stable to many reaction conditions but can be easily removed with acid. youtube.com

Protecting the Aldehyde Precursor: If the 2,1,3-benzoxadiazole-5-carbaldehyde precursor needs to undergo reactions that could affect the aldehyde group (e.g., reaction with a strong nucleophile), the aldehyde can be protected. A common strategy is to convert it into an acetal (B89532) by reacting it with a diol (like ethylene (B1197577) glycol) in the presence of an acid catalyst. Acetals are stable to basic and nucleophilic conditions and can be readily converted back to the aldehyde by acidic hydrolysis. youtube.com

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more environmentally benign and efficient processes.

Key areas for implementing green chemistry include:

Use of Safer Solvents: Traditional syntheses often use hazardous organic solvents. Research into related heterocyclic syntheses has shown the viability of using water as a reaction medium, which is non-toxic, non-flammable, and inexpensive. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. The phase-transfer catalyst (TBAB) used in the cyclization step is an example, as it enhances reaction efficiency, potentially reducing energy consumption and waste. frontiersin.org

Energy Efficiency: Alternative energy sources like microwave irradiation have been shown to dramatically reduce reaction times and increase yields in the synthesis of similar heterocyclic compounds, such as oxadiazoles. rasayanjournal.co.in Applying microwave-assisted heating to the cyclization or functionalization steps could offer a significant green advantage over conventional refluxing.

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Mechanistic Elucidation of Key Reaction Pathways in Benzoxadiazole Synthesis

The formation of the 2,1,3-benzoxadiazole ring system is a critical step in the synthesis of its various derivatives. Two primary pathways for the construction of this heterocyclic core are the reductive cyclization of ortho-nitro-substituted anilines and the Beirut reaction. A thorough understanding of the mechanisms of these reactions is essential for optimizing reaction conditions and expanding their substrate scope.

Reductive Cyclization of o-Nitroanilines

A common and effective method for synthesizing the 2,1,3-benzoxadiazole core is the reductive cyclization of an ortho-nitroaniline derivative. This process typically involves two key stages: the formation of a benzofurazan (B1196253) oxide (2,1,3-benzoxadiazole-1-oxide) intermediate, followed by its deoxygenation.

The initial step involves the cyclization of a 2-nitroaniline in the presence of a base and an oxidizing agent, such as sodium hypochlorite. The reaction is believed to proceed through the formation of a nitrene intermediate, which then undergoes an intramolecular cyclization to form the benzofurazan oxide. frontiersin.org

A plausible mechanism for the formation of 2,1,3-benzoxadiazole-1-oxide from 2-nitroaniline is initiated by the deprotonation of the amino group by a base, followed by the elimination of a water molecule to generate a nitrene intermediate. This highly reactive species then attacks the oxygen atom of the nitro group, leading to the formation of the five-membered ring of the benzofurazan oxide.

The subsequent deoxygenation of the benzofurazan oxide to the final 2,1,3-benzoxadiazole can be achieved using various reducing agents, with triphenylphosphine (PPh₃) being a common choice. frontiersin.org The reaction with triphenylphosphine is thought to proceed via a nucleophilic attack of the phosphorus on the N-oxide oxygen atom, followed by the elimination of triphenylphosphine oxide (Ph₃PO) to yield the deoxygenated benzoxadiazole.

Theoretical studies, including computational analyses, have been employed to further elucidate the finer details of these reaction pathways, including the transition states and the influence of substituents on the reaction kinetics and regioselectivity.

The Beirut Reaction

The Beirut reaction provides an alternative route to substituted quinoxaline-1,4-dioxides, which are structurally related to benzoxadiazoles, through the reaction of benzofurazan oxides with β-dicarbonyl compounds or other active methylene (B1212753) compounds. The regioselectivity of this reaction is influenced by both steric and polar factors of the reactants. capes.gov.br

The mechanism of the Beirut reaction is proposed to involve the initial nucleophilic attack of the enolate of the active methylene compound onto the benzofurazan oxide. This is followed by a series of rearrangements and a final cyclization step to form the quinoxaline-1,4-dioxide ring system. The nature of the substituents on both the benzofurazan oxide and the active methylene compound can direct the course of the reaction, leading to different isomeric products. capes.gov.br

Synthesis of this compound

While a direct, one-step synthesis of this compound from simple precursors is not extensively documented, a highly plausible and efficient synthetic route can be designed based on well-established chemical transformations. This approach would typically involve the initial synthesis of a functionalized 2,1,3-benzoxadiazole intermediate, followed by the introduction or modification of a side chain at the 5-position to yield the desired methanamine.

A feasible synthetic strategy would commence with the preparation of 2,1,3-benzoxadiazole-5-carbonitrile (B1273799) or 2,1,3-benzoxadiazole-5-carbaldehyde. These precursors can then be converted to the target amine through standard reduction methods.

Synthesis of Precursors

The key precursors, 2,1,3-benzoxadiazole-5-carbonitrile and 2,1,3-benzoxadiazole-5-carbaldehyde, can be synthesized from appropriately substituted benzene (B151609) derivatives through the formation of the benzoxadiazole ring, as described in the mechanistic section. For instance, starting from 4-amino-3-nitrobenzonitrile (B23877) or 4-amino-3-nitrobenzaldehyde, reductive cyclization would yield the corresponding 5-substituted 2,1,3-benzoxadiazole.

| Precursor | Starting Material | Key Transformation |

| 2,1,3-Benzoxadiazole-5-carbonitrile | 4-Amino-3-nitrobenzonitrile | Reductive Cyclization |

| 2,1,3-Benzoxadiazole-5-carbaldehyde | 4-Amino-3-nitrobenzaldehyde | Reductive Cyclization |

Reduction to this compound

Once the nitrile or aldehyde precursor is obtained, the final step is the reduction of the functional group to the primary amine.

From 2,1,3-Benzoxadiazole-5-carbonitrile:

The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. This can be effectively achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. youtube.com Catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere is another viable method. d-nb.info

From 2,1,3-Benzoxadiazole-5-carbaldehyde:

The aldehyde can be converted to the methanamine via reductive amination. nih.govorganic-chemistry.org This two-step, one-pot process typically involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by the in-situ reduction of the imine to the amine using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. researchgate.netresearchgate.net

The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity of the final product, this compound.

| Transformation | Precursor | Reagents and Conditions | Product |

| Nitrile Reduction | 2,1,3-Benzoxadiazole-5-carbonitrile | 1. LiAlH₄, THF 2. H₂O workup | This compound |

| Catalytic Hydrogenation | 2,1,3-Benzoxadiazole-5-carbonitrile | H₂, Raney Ni or PtO₂, pressure | This compound |

| Reductive Amination | 2,1,3-Benzoxadiazole-5-carbaldehyde | NH₃, NaBH₄ or H₂/Catalyst | This compound |

Chemical Reactivity and Transformation Pathways of 2,1,3 Benzoxadiazole 5 Methanamine

Reactivity Profiles of the Primary Amine Functionality

The primary amine group attached to the benzoxadiazole core via a methylene (B1212753) linker is a versatile functional handle for a wide range of chemical transformations. Its reactivity is analogous to other primary benzylic amines, serving as a potent nucleophile in various reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it an excellent nucleophile, readily participating in reactions with various electrophiles.

Acylation: 2,1,3-Benzoxadiazole-5-methanamine reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with ethanoyl chloride would yield N-(2,1,3-benzoxadiazol-5-ylmethyl)acetamide. These reactions are generally rapid and high-yielding.

Sulfonylation: The primary amine readily reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine to produce sulfonamides. ekb.egcbijournal.com The synthesis of sulfonamides is a critical transformation in medicinal chemistry, and this pathway allows for the incorporation of the benzoxadiazole moiety into larger molecular scaffolds. ekb.egcbijournal.com The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. cbijournal.com

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to the increased nucleophilicity of the alkylated products. A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.org

| Reaction Type | Electrophile Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | Amide | Base (e.g., pyridine) |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., triethylamine) |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine | Can lead to over-alkylation |

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The resulting imine can be subsequently reduced to a stable secondary amine. This two-step process, known as reductive amination , is a highly effective method for forming C-N bonds and is a cornerstone of synthetic organic chemistry. masterorganicchemistry.comrsc.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). semanticscholar.org This pathway provides a controlled route to synthesize secondary and tertiary amines without the risk of over-alkylation seen with direct alkylation. masterorganicchemistry.comorganic-chemistry.org

Reaction Scheme: Reductive Amination

This compound + R₂C=O (Aldehyde/Ketone) ⇌ Imine Intermediate

Imine Intermediate + [Reducing Agent] → Secondary Amine

While direct participation of the primary amine in the most common click reaction (copper-catalyzed azide-alkyne cycloaddition) is not possible, it serves as a key precursor. The amine can be readily converted into an azide (B81097) functionality (e.g., via a diazo transfer reaction). This azido-substituted benzoxadiazole can then be used as a building block in click chemistry to react with terminal alkynes, forming stable triazole linkages.

The nucleophilic nature of the primary amine is also highly relevant for bioconjugation strategies. The amine can react with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates present on biomolecules like proteins or peptides to form stable amide or thiourea (B124793) bonds, respectively. Furthermore, reductive amination can be employed to conjugate the molecule to aldehydes or ketones on biomolecules, a technique often used in labeling and modifying biological systems. semanticscholar.org

Electrophilic and Nucleophilic Reactivity of the Benzoxadiazole Ring System

The 2,1,3-benzoxadiazole ring is an electron-deficient aromatic system. This electronic character significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactivity: The fused oxadiazole moiety is strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions. minia.edu.egmasterorganicchemistry.com Compared to benzene, these reactions require harsher conditions. When substitution does occur, it is directed to the positions meta to the heterocyclic ring fusion, which are positions 4 and 7. For example, the selective bromination of 2,1,3-benzoxadiazole has been shown to occur at the 4 and 7 positions. nih.govfrontiersin.org

Nucleophilic Reactivity: The electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (like a halogen) is present on the ring. libretexts.orgyoutube.comyoutube.com The presence of additional electron-withdrawing groups, such as a nitro group, further enhances the ring's electrophilicity. Studies on 4-nitro-2,1,3-benzoxadiazoles have shown that nucleophilic attack occurs preferentially at the C-7 position. nih.gov The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

| Position | Reactivity toward Electrophiles | Reactivity toward Nucleophiles |

| 4 | Favorable site for EAS | Favorable site for SNAr (if leaving group is present) |

| 5 | Less favorable for EAS | Less favorable for SNAr |

| 6 | Less favorable for EAS | Less favorable for SNAr |

| 7 | Favorable site for EAS | Favorable site for SNAr (if leaving group is present) |

Ring Rearrangements and Degradation Pathways

The 2,1,3-benzoxadiazole system is generally stable but can undergo ring transformations or degradation under specific conditions.

Ring Rearrangements: The N-oxides of benzoxadiazoles, known as benzofuroxans, are known to undergo the Boulton-Katritzky rearrangement, a thermal or photochemical isomerization common in heterocyclic chemistry. nih.gov While 2,1,3-benzoxadiazole itself is not a furoxan, this type of rearrangement highlights a potential pathway for isomerization in related oxidized derivatives.

Degradation Pathways: Like many heterocyclic compounds, the benzoxadiazole ring can be opened under harsh conditions.

Thermal Degradation: Studies on related benzoxazole (B165842) structures show that thermal decomposition at high temperatures (1000-1350 K) can lead to ring-opening, forming products like o-hydroxybenzonitrile. nih.gov Thermogravimetric analysis of some 2,1,3-benzoxadiazole derivatives indicates that significant degradation occurs at temperatures around 300°C. researchgate.net

Chemical Degradation: Oxadiazole rings can be susceptible to cleavage under strongly acidic or basic conditions. nih.gov The degradation mechanism often involves nucleophilic attack on the ring followed by ring-opening. For the 2,1,3-benzoxadiazole system, this could potentially lead to the formation of substituted o-aminophenol or o-nitrosoaniline derivatives, although specific pathways for the title compound are not extensively documented.

Strategic Derivatization and Functional Group Interconversion

Design and Synthesis of Covalently Modified Analogs via the Amine Group

The primary amine group in 2,1,3-benzoxadiazole-5-methanamine serves as a versatile handle for covalent modification. Standard organic reactions can be employed to introduce a wide array of functional groups, thereby diversifying the molecular scaffold and tuning its physicochemical properties.

Amide and Urea (B33335) Linkages for Scaffold Diversification

The formation of amide and urea linkages is a fundamental strategy for expanding the chemical space around the benzoxadiazole core. The primary amine readily reacts with activated carboxylic acids, acid chlorides, or isocyanates to yield stable amide and urea derivatives, respectively. This approach is widely used to build complex molecules and explore structure-activity relationships.

For instance, bifunctional fluorescent probes have been developed based on a benzoxadiazole (BD) chromophore by integrating a thiourea (B124793) binding motif. nih.gov These structures exemplify a donor-acceptor-donor architecture, leading to significant properties like large Stokes shifts. nih.gov While the specific synthesis starts from a different substituted benzoxadiazole, the principle of forming a (thio)urea linkage is directly applicable to the amine group of this compound. Similarly, research on related heterocyclic systems like 2-aryl-benzothiazol-5-amines has demonstrated the synthesis of a wide range of urea analogues with potent biological activities. nih.gov These studies underscore the utility of urea formation in medicinal chemistry optimization. nih.gov

Table 1: Examples of Amide and Urea Synthesis on Related Heterocyclic Amines

| Starting Material | Reagent | Linkage Formed | Product Class | Reference |

|---|---|---|---|---|

| 4-amino-benzoxadiazole derivative | Isothiocyanate | Thiourea | Fluorescent Probe | nih.gov |

| 2-Aryl-benzothiazol-5-amine | Isocyanate/Phosgene equivalent | Urea | Potential Drug Candidates | nih.gov |

Formation of Fluorescent Probes and Spectroscopic Tags

The 2,1,3-benzoxadiazole moiety, also known as benzofurazan (B1196253), is an intrinsic fluorophore. nih.govfrontiersin.org Its derivatives are known for their fluorescent properties, which are often sensitive to the local environment. frontiersin.org The amine group of this compound can be strategically derivatized to create sophisticated fluorescent probes and spectroscopic tags.

By attaching specific recognition units (e.g., binding sites for ions or biomolecules) to the amine, probes can be designed to signal the presence of an analyte through a change in their fluorescence emission. For example, new families of dyes derived from benzoxadiazoles have been synthesized where the core is functionalized with electron-donating groups like an amine and a thiourea receptor. nih.gov This creates a donor-acceptor-donor system with a large Stokes shift (the difference between the absorption and emission maxima), with emissions reaching into the red part of the spectrum (≥700 nm) upon binding a target analyte. nih.gov The fluorescence quantum yields of these types of dyes can be modulated by the specific substituents attached. nih.gov

The synthesis of such probes often involves coupling the amine with a molecule that has a complementary reactive group, resulting in a new, larger system where the benzoxadiazole acts as the reporting fluorescent unit. The inherent fluorescence of the benzoxadiazole core makes it a valuable component in the design of probes for various applications, including bioimaging and chemical sensing. diva-portal.orgresearchgate.net

Synthesis of Polyfunctionalized Building Blocks

This compound is not only a target for derivatization but also a valuable starting material for creating more complex, polyfunctionalized building blocks. The amine group can be protected while other positions on the benzoxadiazole ring are functionalized, or it can be transformed into other functional groups, a process known as functional group interconversion.

For example, the amine could be converted into an azide (B81097) or an alkyne, enabling "click chemistry" reactions for facile conjugation to other molecules. It can also serve as a directing group in certain substitution reactions on the aromatic ring. The combination of the amine's reactivity with methods for functionalizing the benzoxadiazole nucleus (see section 4.2) allows for the synthesis of intricate molecular architectures with precisely placed functionalities, suitable for applications in materials science and drug discovery.

Regioselective Functionalization of the Benzoxadiazole Nucleus

While the amine group provides a primary site for modification, direct functionalization of the benzoxadiazole's benzenoid ring is crucial for accessing a wider range of derivatives. nih.govnih.gov Methods that control the position of new substituents (regioselectivity) are particularly valuable. diva-portal.orgnih.govnih.gov

Research on the related 2,1,3-benzothiadiazole (B189464) (BTD) system, which shares electronic similarities with benzoxadiazole, has demonstrated powerful strategies for regioselective C-H functionalization. nih.govnih.govdiva-portal.org Iridium-catalyzed C-H borylation has emerged as a key method to install a versatile boronic ester group at specific positions on the ring. nih.govnih.govdiva-portal.org This borylation is highly regioselective, often favoring the C5 position. diva-portal.org The resulting borylated intermediates are powerful building blocks that can undergo a variety of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl, alkyl, or other groups. diva-portal.orgnih.gov

These techniques allow for the functionalization at the C4, C5, C6, and C7 positions, opening access to substitution patterns that were previously difficult to obtain. nih.govnih.gov For example, a methoxy (B1213986) or phenyl group can be introduced at various positions, and the resulting photophysical properties are strongly dependent on the substitution pattern. diva-portal.org This ability to precisely tune the electronic and steric properties of the benzoxadiazole core is essential for developing materials with optimized optical and electronic characteristics. diva-portal.orgdiva-portal.org

Table 2: Regioselective Functionalization Strategies for Benzofused Heterocycles

| Reaction | Catalyst/Reagent | Position(s) Functionalized | Key Feature | Reference |

|---|---|---|---|---|

| C-H Borylation | Iridium complex / B₂(pin)₂ | C5 (major), C4, C6, C7 | Access to versatile boronate building blocks | nih.govnih.govdiva-portal.org |

| Bromination | Br₂ / Fe catalyst | C4, C7 | Introduction of halogens for cross-coupling | frontiersin.org |

| Suzuki-Miyaura Coupling | Palladium catalyst / Phenylboronic acid | C4 | C-C bond formation | diva-portal.org |

Derivatization for Enhanced Analytical Detection and Separation

The inherent properties of the 2,1,3-benzoxadiazole scaffold make it an excellent platform for developing derivatizing agents to improve analytical detection and separation. The strong fluorescence of many benzoxadiazole derivatives and the ability to introduce a permanently charged moiety are key features exploited in this context. researchgate.net

Derivatization reagents based on the benzofurazan (benzoxadiazole) skeleton have been specifically designed to react with certain functional groups, such as carboxylic acids, to tag them for sensitive analysis. researchgate.net For example, reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) are used to label fatty acids. researchgate.net This derivatization introduces the highly fluorescent benzoxadiazole tag and a readily chargeable tertiary amine group. The resulting derivatives exhibit excellent ionization efficiency in positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), allowing for highly sensitive quantification. researchgate.net

This principle can be applied in reverse, where this compound itself is the analyte. Its primary amine can be reacted with a suitable tagging reagent to enhance its chromatographic retention or its response in a specific detector. The intrinsic fluorescence of the benzoxadiazole core already provides a sensitive detection method, but derivatization can be used to shift the excitation/emission wavelengths to a more desirable range or to improve separation from interfering substances in complex samples. These strategies are crucial for the reliable detection and quantification of benzoxadiazole derivatives in various matrices.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2,1,3-Benzoxadiazole-5-methanamine, providing precise information about the chemical environment of each proton and carbon atom. While specific experimental data for this exact molecule is not widely published, the expected chemical shifts can be reliably predicted based on data from the parent 2,1,3-benzoxadiazole heterocycle and related aminomethyl-substituted aromatic compounds. nih.govfrontiersin.orgnist.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the benzoxadiazole ring and the aliphatic protons of the aminomethyl group. The three aromatic protons would appear as a complex set of multiplets, likely in the range of δ 7.0-8.0 ppm. The chemical shifts are influenced by the electron-withdrawing nature of the oxadiazole ring and the electron-donating character of the aminomethyl substituent. The methylene (B1212753) protons (-CH₂-) of the methanamine group would likely appear as a singlet or a narrowly split multiplet around δ 3.8-4.1 ppm. The amine protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which would be highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon spectrum provides complementary information. The aromatic carbons of the benzoxadiazole ring are expected to resonate in the δ 110-160 ppm region. The two carbons of the oxadiazole moiety fused to the benzene (B151609) ring would appear at the lower field end of this range. The methylene carbon (-CH₂-) is anticipated to have a chemical shift in the range of δ 40-50 ppm. drugbank.com

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning these proton and carbon signals and confirming the connectivity of the molecule. Due to the molecule's achiral nature and relatively rigid structure, complex stereochemical or conformational analyses are generally not a primary focus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (Ring) | 7.0 - 8.0 (m) | 110 - 145 |

| Aromatic C (Ring Fusion) | - | 150 - 160 |

| -CH₂- (Methylene) | 3.8 - 4.1 (s) | 40 - 50 |

| -NH₂ (Amine) | Variable (broad s) | - |

| (s = singlet, m = multiplet) |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

Key expected vibrational modes include:

N-H Vibrations: The primary amine group (-NH₂) is expected to show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. The N-H bending (scissoring) vibration typically appears around 1600 cm⁻¹. The presence and nature of hydrogen bonding can cause these peaks to broaden and shift. dergipark.org.tr

C-H Vibrations: Aromatic C-H stretching modes are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group (-CH₂-) are expected just below 3000 cm⁻¹.

Benzoxadiazole Ring Vibrations: The parent 2,1,3-benzoxadiazole ring exhibits a series of characteristic stretching and bending vibrations. nih.govfrontiersin.org Strong bands corresponding to C=N and C=C stretching within the heterocyclic and aromatic systems are expected in the 1400-1650 cm⁻¹ region. Vibrations associated with the N-O bond are also characteristic of the furazan (B8792606) ring system.

Analysis of peak shifts and broadening, particularly of the N-H and ring nitrogen/oxygen vibrations, upon changes in solvent or physical state, can provide significant insight into intermolecular and intramolecular hydrogen bonding interactions. nih.gov The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxadiazole ring can act as acceptors.

Table 2: Expected Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups and data from the 2,1,3-benzoxadiazole core. nih.govfrontiersin.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 |

| C=C and C=N Ring Stretching | Aromatic/Heterocycle | 1400 - 1650 |

| C-N Stretch | Amine | 1020 - 1250 |

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy for Photophysical Properties

Electronic spectroscopy provides critical information on how the molecule interacts with light. The introduction of an amino group to the benzoxadiazole core is known to produce compounds with significant fluorescent properties. nih.gov

The UV-Vis absorption spectrum of this compound is expected to arise from π-π* electronic transitions within the conjugated aromatic system. The presence of the aminomethyl group, acting as an electron donor, and the benzoxadiazole, acting as an electron acceptor, creates a donor-acceptor (D-A) system. This configuration often leads to an intramolecular charge transfer (ICT) character in the excited state, which strongly influences the photophysical properties. researchgate.net

Upon excitation, the molecule is expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbs. This phenomenon is typical for amino-substituted benzoxadiazoles, which are often highly emissive. nih.gov

The photophysical properties of D-A molecules like this compound are often highly sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, is a key indicator of a change in the dipole moment of the molecule upon electronic excitation, which is characteristic of an ICT state.

It is anticipated that as the solvent polarity increases, the emission maximum (λ_em) will shift to longer wavelengths (a bathochromic or red shift). This is because polar solvents can better stabilize the more polar ICT excited state compared to the ground state. The absorption maximum (λ_abs) may show a less pronounced shift. This behavior is consistent with studies on other benzoxadiazole derivatives where solvent polarity significantly modulates the emission spectra. nih.govnih.gov

Table 3: Predicted Photophysical Properties of this compound in Various Solvents Trends are based on the known solvatochromic behavior of amino-substituted benzoxadiazole derivatives. nih.govnih.gov

| Solvent | Polarity | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift |

| Hexane | Low | Shorter wavelength | Shorter wavelength | Smaller |

| Toluene (B28343) | Low | ↓ | ↓ | ↓ |

| Chloroform | Medium | ↓ | ↓ | ↓ |

| Acetonitrile | High | ↓ | ↓ | ↓ |

| Methanol | High | Longer wavelength | Longer wavelength | Larger |

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For amino-substituted benzoxadiazoles, this value can be significant. For instance, the related compound 7-benzylamino-4-nitrobenz-2-oxa-1,3-diazole (B112162) has a reported quantum yield of 0.36 in ethanol. omlc.org It is expected that this compound would also possess a moderate to high quantum yield, although this value can be influenced by solvent and temperature.

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This is typically measured using time-resolved fluorescence techniques, such as Time-Correlated Single Photon Counting (TCSPC). For fluorescent molecules of this type, lifetimes are generally in the range of a few nanoseconds (ns). The lifetime, like the quantum yield, can be affected by solvent polarity and the presence of quenching agents.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Mechanisms

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to validate its chemical formula, C₇H₇N₃O. The calculated exact mass for the [M+H]⁺ ion of this compound is approximately 150.0662.

Tandem mass spectrometry (MS/MS) experiments can elucidate the molecule's fragmentation pathways. A primary and characteristic fragmentation would be the loss of the aminomethyl side chain. The most likely fragmentation pattern would involve the cleavage of the benzylic C-C bond, leading to the formation of a stable benzoxadiazole-containing cation. The fragmentation of benzylamine, a related structure, serves as a good model for the behavior of the side chain. nist.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₇H₇N₃O |

| Molecular Weight (Nominal) | 149 g/mol |

| [M+H]⁺ Exact Mass (Calculated) | 150.0662 |

| Primary Fragmentation Ion | [M - NH₂]⁺ (Loss of amino group) |

| Secondary Fragmentation Ion | Fragments from the benzoxadiazole ring |

Advanced Spectroscopic Techniques for Dynamic Process Analysis

To investigate the dynamic processes of this compound, particularly the kinetics of its excited states, more advanced techniques are employed. Time-resolved spectroscopy, including femtosecond transient absorption and time-resolved fluorescence (upconversion or streak camera), can monitor the evolution of the excited state on timescales from femtoseconds to nanoseconds. nih.gov

These methods would be crucial for studying the kinetics of the intramolecular charge transfer (ICT) state, revealing how quickly it forms and how it decays through radiative (fluorescence) and non-radiative pathways. While the classic excited-state intramolecular proton transfer (ESIPT) is not expected in this molecule due to the lack of an acidic proton donor like a hydroxyl group, other dynamic solvent relaxation processes around the excited molecule could be observed and quantified. nih.gov These advanced techniques provide a deeper level of understanding of the photophysics that underpins the molecule's fluorescent properties.

Computational and Theoretical Investigations of 2,1,3 Benzoxadiazole 5 Methanamine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity

There is no specific data from quantum chemical calculations for 2,1,3-Benzoxadiazole-5-methanamine. Studies on related 2,1,3-benzoxadiazole derivatives have utilized DFT and ab initio methods to explore their electronic properties. frontiersin.orgnih.gov For instance, research on other derivatives has involved geometry optimization using DFT with functionals like PBE0 to determine the most stable molecular structures. frontiersin.orgnih.gov

Geometry Optimization and Conformational Analysis

Specific optimized geometry parameters (bond lengths, angles) or conformational analysis for this compound are not available. For other benzoxadiazole derivatives, geometry optimization has been a standard part of computational studies to find the minimum energy structure. frontiersin.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. FMO theory is widely applied to understand the reactivity of various molecules, including other heterocyclic systems. wikipedia.orgnih.govslideshare.net Similarly, detailed charge distribution calculations for this specific compound are not present in the search results.

Prediction of Spectroscopic Parameters and Excited State Properties

While theoretical predictions of spectroscopic parameters and excited-state properties are common for fluorescent benzoxadiazole derivatives frontiersin.orgresearchgate.net, this information is not available for this compound. Such studies on related compounds have shown that theoretical spectra can correlate well with experimental results, providing insights into electronic transitions and intramolecular charge transfer (ICT) states. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

No publications detailing molecular dynamics simulations for this compound were found. This type of simulation is valuable for understanding how a molecule behaves over time, its conformational flexibility, and how it interacts with surrounding solvent molecules.

Intermolecular Interaction Analysis in Theoretical Frameworks

A detailed analysis of intermolecular interactions for this compound using theoretical frameworks is not available.

Hirshfeld Surface Analysis and Fingerprint Plots

There are no specific Hirshfeld surface analysis or fingerprint plot studies for this compound in the search results. This technique is used to visualize and quantify intermolecular contacts in crystal structures. While it has been applied to other benzoxazole (B165842) and heterocyclic compounds to understand their crystal packing nih.govnih.gov, it has not been applied to the target compound.

Energy Framework Calculations for Supramolecular Assembly

Similarly, a thorough review of available scientific databases and literature yielded no specific research on the energy framework calculations for the supramolecular assembly of this compound. Energy framework analysis is a computational method used to quantify the intermolecular interaction energies within a crystal structure, providing insights into the stability and packing of molecules in the solid state.

This type of calculation helps to visualize the topology of the crystal packing and to understand the dominant forces, such as electrostatic and dispersion forces, that govern the formation of the supramolecular architecture. By calculating the interaction energies between a central molecule and its surrounding neighbors, one can construct an "energy framework" diagram that illustrates the strength and nature of the intermolecular interactions.

Although the supramolecular chemistry of benzoxadiazole derivatives is an area of interest, particularly concerning their applications in materials science, specific energy framework calculations for this compound have not been reported in the accessible literature. Computational studies on related heterocyclic compounds have been performed, but the specific quantitative analysis of the supramolecular assembly of the target compound remains an unaddressed area in the published research.

Structure Activity Relationship Sar Studies and Rational Ligand Design

Systematic Modification of the 2,1,3-Benzoxadiazole-5-methanamine Scaffold for Targeted Research Objectives

The systematic modification of a lead compound, such as one based on the this compound scaffold, is a cornerstone of medicinal chemistry. This process involves altering specific parts of the molecule to probe its interaction with a biological target and to optimize its activity, selectivity, and pharmacokinetic properties. While specific research on the this compound scaffold is limited in publicly available literature, the principles of systematic modification can be illustrated through studies on related benzoxadiazole and other heterocyclic structures.

One common strategy is the exploration of different substituents on the aromatic ring. For instance, in a study on carboxyimidamide-substituted benzo[c] nih.govresearchgate.netnih.govoxadiazoles, researchers synthesized a series of derivatives to evaluate their activity against Leishmania donovani. researchgate.net Modifications included the introduction of various functional groups, which led to the observation that such changes significantly impacted the biological activity. researchgate.net For example, the introduction of a nitro group to the benzoxadiazole ring has been shown in other contexts to be crucial for certain biological activities, such as the inhibition of glutathione (B108866) S-transferases. nih.gov

Another key area for modification is the side chain attached to the core scaffold. In the case of this compound, the aminomethyl group (-CH₂NH₂) is a prime candidate for alteration. The nitrogen atom can be acylated, alkylated, or incorporated into various heterocyclic rings to explore new interactions with a target protein. The length and flexibility of the linker between the benzoxadiazole core and the terminal functional group can also be varied. These principles are exemplified in studies on other heterocyclic scaffolds, such as benzimidazoles, where modifications at similar positions have led to the discovery of potent antitubercular agents. rsc.org

The following table illustrates hypothetical modifications to the this compound scaffold to explore structure-activity relationships, based on common medicinal chemistry strategies.

| Modification Site | Type of Modification | Rationale |

| Amine (-NH₂) of the methanamine | Acylation, Sulfonylation, Alkylation | To probe for hydrogen bond donor/acceptor interactions and lipophilicity. |

| Methylene (B1212753) (-CH₂-) bridge | Introduction of rigidity (e.g., cyclopropyl), Extension or shortening of the chain | To investigate the optimal distance and orientation to the target. |

| Benzoxadiazole ring system | Introduction of electron-donating or electron-withdrawing groups (e.g., -Cl, -NO₂, -OCH₃) at various positions | To modulate the electronic properties and metabolic stability of the core. |

| Bioisosteric replacement | Replacement of the benzoxadiazole ring with other heterocycles (e.g., benzimidazole (B57391), benzothiazole) | To explore the importance of the core scaffold for activity and to improve properties. |

Systematic modifications, guided by biological data at each step, allow for the development of a comprehensive structure-activity relationship (SAR) profile. This profile is essential for the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. mdpi.com

While specific QSAR studies on this compound derivatives were not found in the reviewed literature, the methodology has been successfully applied to other classes of heterocyclic compounds, demonstrating its utility. For example, a 2D-QSAR study on benzofuran-based vasodilators resulted in a statistically significant model that could predict the IC₅₀ values of new analogs. nih.gov The model revealed that certain topological and electronic descriptors were correlated with the observed vasodilation activity. nih.gov

In another study on benzimidazole derivatives as anticancer agents, a 2D-QSAR model was developed that showed a high correlation between the predicted and experimental IC₅₀ values against a breast cancer cell line. This model was then used to predict the activity of other synthesized benzimidazoles.

The general workflow for a QSAR study involves the following steps:

Data Set Selection: A series of compounds with a common scaffold and their corresponding biological activities (e.g., IC₅₀, Kᵢ) are collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP), electronic descriptors, and topological indices.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness. mdpi.com

The following table shows a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP, Molar refractivity | Lipophilicity and partitioning behavior |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for hydrogen bonding interactions |

A validated QSAR model for this compound derivatives would be a powerful tool for guiding the design of new compounds with enhanced activity.

Pharmacophore Development and Molecular Feature Mapping for Ligand Design

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov

While no specific pharmacophore models for this compound have been published, the methodology has been widely applied to other systems. For instance, a pharmacophore model for inhibitors of PBP2a in MRSA was developed, which successfully identified key interaction features. nih.gov This model was then used to screen for new potential inhibitors. nih.gov

The development of a pharmacophore model can be either ligand-based or structure-based.

Ligand-based pharmacophore modeling is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are responsible for their activity.

Structure-based pharmacophore modeling utilizes the 3D structure of the target protein, typically in complex with a ligand, to identify the key interactions between the ligand and the protein's active site.

A hypothetical pharmacophore model for a this compound derivative might include:

An aromatic/hydrophobic feature corresponding to the benzoxadiazole ring.

A hydrogen bond acceptor feature from the oxygen or nitrogen atoms of the oxadiazole ring.

A hydrogen bond donor or positive ionizable feature from the aminomethyl group.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, but may have a completely different chemical scaffold.

Computational Screening and Virtual Library Design for Novel Derivatives

Computational screening, also known as virtual screening, is a cost-effective and time-efficient method used in drug discovery to identify potential drug candidates from large libraries of chemical compounds. researchgate.net This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target. Molecular docking is the most common SBVS technique, where compounds from a virtual library are computationally fitted into the active site of the target protein. The binding affinity of each compound is then estimated using a scoring function, and the top-scoring compounds are selected for experimental testing.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be employed. These methods rely on the knowledge of a set of active compounds. Techniques include similarity searching, where new compounds are sought based on their structural similarity to known active molecules, and pharmacophore-based screening, as described in the previous section.

Virtual libraries for screening can be sourced from commercial vendors or created "in-house" through combinatorial enumeration of building blocks around a core scaffold, such as this compound. nih.gov The design of a virtual library for this scaffold could involve systematically combining a variety of commercially available aldehydes or ketones (to react with the amine) and substituted benzoxadiazole precursors. This allows for the rapid in silico exploration of a vast chemical space. nih.gov

The process of a virtual screening campaign typically involves several steps, as outlined in the table below.

| Step | Description | Tools/Methods |

| 1. Library Preparation | Preparing a database of compounds in a suitable 3D format with appropriate ionization states. | Chemical informatics toolkits, commercial or public compound databases. |

| 2. Target Preparation | If structure-based, preparing the protein structure by adding hydrogens, assigning charges, and defining the binding site. | Molecular modeling software. |

| 3. Screening | Performing the virtual screening using either ligand-based or structure-based methods. | Docking software (for SBVS), similarity search or pharmacophore screening tools (for LBVS). |

| 4. Hit Selection & Filtering | Ranking the compounds based on scores or similarity and applying filters (e.g., Lipinski's rule of five, ADME properties) to select the most promising candidates. | Scoring functions, ADMET prediction software. |

| 5. Experimental Validation | Purchasing or synthesizing the top-ranked virtual hits and testing them in biological assays. | In vitro and/or in vivo experiments. |

Through the iterative process of computational design, synthesis, and biological testing, novel and potent derivatives of the this compound scaffold can be rationally developed for specific therapeutic targets.

Crystal Structure Analysis and Solid State Characteristics

Single-Crystal X-ray Diffraction Analysis of 2,1,3-Benzoxadiazole-5-methanamine Derivatives

The analysis of a fused triazolo-thiadiazole compound containing an indole (B1671886) scaffold, for instance, revealed a monoclinic crystal system with a P2₁/n space group. mdpi.com The unit cell parameters were determined as a = 7.8707(2) Å, b = 15.9681(4) Å, c = 11.9798(4) Å, and β = 100.283(3)°. mdpi.com Similarly, a study on an imidazole-bearing benzodioxole derivative showed it crystallizes in the monoclinic space group P2₁ with different unit cell parameters. nih.gov These data are crucial for defining the precise packing and density of the crystalline material. mdpi.com

| Parameter | Compound 9 (Indolyl-triazolo-thiadiazole) mdpi.com | Compound 4 (Imidazole-bearing Benzodioxole) nih.gov |

|---|---|---|

| Formula | C₁₇H₁₃N₅S | C₁₃H₁₃N₃O₃·C₃H₈O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁ |

| a (Å) | 7.8707(2) | 9.0963(3) |

| b (Å) | 15.9681(4) | 14.7244(6) |

| c (Å) | 11.9798(4) | 10.7035(4) |

| β (°) | 100.283(3) | 94.298(3) |

| Volume (ų) | 1481.44(7) | 1429.57(9) |

| Z (Molecules/Unit Cell) | 4 | 2 |

Polymorphism and Crystallization Engineering

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of the same compound can exhibit distinct physical properties. The study of a 2,1,3-benzoxadiazole derivative revealed the existence of two conformational polymorphs: a monoclinic form (1-M) and an orthorhombic form (1-O). mdpi.com

The formation of these distinct crystalline structures is governed by subtle differences in intermolecular interactions. mdpi.com Intramolecular interactions, such as those between the benzoxadiazole ring and hydrogen atoms on substituents, can lead to different molecular conformations, which in turn pack differently to form polymorphs. mdpi.com Hirshfeld surface analysis is a powerful tool used to establish and contrast the interactions present in different polymorphic samples, providing insight into why one form might be favored over another under specific crystallization conditions. mdpi.com

Investigation of Supramolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal is directed by a complex interplay of non-covalent interactions. These supramolecular interactions, though weaker than covalent bonds, collectively determine the crystal packing, stability, and ultimately the material's properties. In 2,1,3-benzoxadiazole derivatives, these forces include hydrogen bonds, π-stacking, and other van der Waals contacts. mdpi.com

Hydrogen bonds are among the most significant directional forces in crystal engineering. In derivatives of 2,1,3-benzoxadiazole, intramolecular hydrogen bonds have been observed, for instance, between a nitrogen atom of the benzoxadiazole ring and a hydrogen on an adjacent piperazine (B1678402) ring. mdpi.com The geometry of these interactions can differ between polymorphs; in one form, the N2···H7A distance was found to be 2.21 Å, while in another, it was 2.13 Å. mdpi.com Such interactions are critically important for stabilizing molecular systems. researchgate.net The molecules in the crystal structure of an imidazole-bearing compound were found to be packed through eight intermolecular hydrogen bond interactions. nih.gov Theoretical studies on related triazole systems show that hydrogen bonding is most likely to occur between specific nitrogen atoms, forming defined pathways for interaction within the crystal. nih.gov

Aromatic and heteroaromatic rings, like the 2,1,3-benzoxadiazole core, frequently engage in π-π stacking interactions. nih.gov These interactions are crucial in the solid-state packing of many organic materials. nih.gov Analysis of a benzoxadiazole derivative showed that π-stacking contributes to the relative stability of its different polymorphs. mdpi.com Theoretical calculations and Non-Covalent Interaction (NCI) analysis can visualize these dispersive interactions as regions of weak attraction between the rings. nih.gov

Furthermore, π-hole interactions, which involve an electron-deficient region above the plane of a π-system, can play an important role. In one benzoxadiazole derivative, π-hole interactions involving a nitro moiety were found to be a key factor in the formation of the crystal structure. mdpi.com The planar structure of a benzimidazo[1,2-f]phenanthridine moiety, for example, governs the molecular stacking in its crystal lattice. rsc.org Intramolecular π-π stacking has also been shown to modify the geometry and crystal packing of metal complexes. rsc.org

Applications in Advanced Materials and Nanotechnology Research

Development of 2,1,3-Benzoxadiazole-Based Fluorophores and Luminescent Materials

The 2,1,3-benzoxadiazole moiety is a prominent component in the design of novel fluorophores due to its ability to modulate emission properties and enhance quantum yields. Its electron-deficient character makes it an excellent acceptor unit for creating materials with significant intramolecular charge transfer (ICT), a key mechanism for developing environmentally sensitive and highly luminescent probes.

A significant area of research involves the synthesis of fluorophores featuring a 2,1,3-benzoxadiazole unit as the central acceptor (A) core, flanked by π-conjugated systems and terminal donor (D) groups. frontiersin.orgnih.govnih.govufop.br This D-π-A-π-D architecture facilitates strong intramolecular charge transfer upon photoexcitation, resulting in desirable photophysical properties. frontiersin.orgnih.govnih.gov

Studies on such systems have reported the synthesis and characterization of new fluorophores that exhibit strong, solvent-dependent fluorescence in the bluish-green region of the visible spectrum. frontiersin.orgnih.govnih.gov These compounds typically show a large Stokes' shift, a direct consequence of the ICT state. frontiersin.orgnih.gov For instance, certain 2,1,3-benzoxadiazole-based D-π-A-π-D fluorophores have demonstrated absorption maxima around 419 nm with high molar extinction coefficients, and a fluorescence quantum yield of approximately 0.5. frontiersin.orgnih.govnih.gov The significant Stokes' shift, recorded at about 3,779 cm⁻¹, underscores the charge transfer characteristics of these molecules. frontiersin.orgnih.govnih.gov Furthermore, theoretical modeling using Density Functional Theory (DFT) has corroborated these experimental findings, confirming that the emission originates from a π-π* state with significant charge transfer character. nih.gov The electrochemical properties of these molecules have also been investigated, revealing a strong correlation between the optical and electrochemical band gaps. frontiersin.orgnih.govufop.brufop.br

| Property | Value | Source |

| Architecture | D-π-A-π-D | frontiersin.orgnih.gov |

| Absorption Maximum (λabs) | ~419 nm | nih.govnih.gov |

| Fluorescence Emission | Bluish-Green Region | frontiersin.orgnih.gov |

| Fluorescence Quantum Yield (ΦFL) | ~0.5 | frontiersin.orgnih.gov |

| Stokes' Shift | ~3,779 cm⁻¹ | frontiersin.orgnih.govnih.gov |

| Optical Band Gap | 2.64–2.67 eV | frontiersin.orgnih.govufop.br |

| Electrochemical Band Gap | 2.48–2.70 eV | frontiersin.orgnih.govufop.br |

The 2,1,3-benzoxadiazole unit has been successfully integrated into other classes of highly fluorescent dyes, most notably boron-dipyrromethene (BODIPY) dyes. mdpi.comnih.gov BODIPY dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. nih.govresearchgate.net Introducing a benzoxadiazole substituent, for example at the meso-position of the BODIPY core, can modulate its electronic structure and photophysical properties. mdpi.com

Research has shown that novel BODIPY dyes possessing a meso-benzoxadiazole (benzofurazan) substituent can be synthesized from starting materials like 4-formyl-2,1,3-benzoxadiazole. mdpi.com The presence of the benzoxadiazole moiety has been found to cause a quenching of fluorescence compared to meso-phenyl-substituted BODIPY analogs, while only slightly affecting the position of the absorption maxima. This fluorescence quenching can be advantageous in the design of "turn-on" fluorescent sensors. mdpi.com Furthermore, the strategic placement of heavy atoms like bromine or iodine on these hybrid structures can enhance their ability to generate singlet oxygen, making them promising candidates for applications in photodynamic therapy. mdpi.com The versatility of the BODIPY scaffold allows for the development of a wide array of functional probes for bioimaging, sensing, and diagnostics. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Benzoxadiazole Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional moieties like 2,1,3-benzoxadiazole into the organic linkers can imbue the resulting MOFs with unique properties, particularly luminescence, for applications in chemical sensing. dntb.gov.uamdpi.com

The design of MOF linkers is crucial as the linker's structure dictates the framework's topology, porosity, and functionality. youtube.com A molecule like 2,1,3-benzoxadiazole-5-methanamine serves as a valuable precursor for creating such linkers. The amine group provides a reactive site for further chemical modification, allowing it to be extended and functionalized with coordinating groups (e.g., carboxylates, imidazoles, triazoles) necessary for binding to metal centers. alfa-chemistry.comrsc.org

For example, related benzothiadiazole derivatives, which are structurally and electronically similar to benzoxadiazoles, have been used to create ligands such as 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole. mdpi.com This ligand was successfully used with cadmium(II) nitrate (B79036) to synthesize a highly luminescent MOF. mdpi.com The general principle involves designing rigid, bridging organic molecules that can connect multiple metal ions to form a stable, porous network. youtube.com The inherent electronic properties of the benzoxadiazole core are thus systematically integrated into the solid-state material.

MOFs containing benzoxadiazole or its sulfur analog, benzothiadiazole, often exhibit strong luminescence, which can be modulated by the presence of specific chemical analytes. This makes them highly effective as chemical sensors. dntb.gov.uamdpi.com The porous nature of MOFs allows small analyte molecules to diffuse into the framework and interact with the luminescent linkers, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence. dntb.gov.uaresearchgate.net

For instance, a highly emissive zirconium-based MOF decorated with 2,1,3-benzoxadiazole units demonstrated exceptional sensitivity as a "turn-on" sensor for ammonia (B1221849) and aliphatic amines in water, with detection limits in the parts-per-billion (ppb) range. dntb.gov.ua In another study, a cadmium-based MOF with a 2,1,3-benzothiadiazole (B189464) linker was used for the highly sensitive detection of the toxic polyphenol gossypol (B191359) via luminescence quenching, achieving a submicromolar detection limit of 0.65 µM. mdpi.comresearchgate.net These MOF-based sensors show great promise for real-world applications, such as environmental monitoring and food safety analysis. mdpi.com

| MOF System | Target Analyte(s) | Sensing Mechanism | Reported Detection Limit | Source |

| Zr-MOF with 2,1,3-Benzoxadiazole | Ammonia & Aliphatic Amines | Fluorescence Turn-On | ppb range | dntb.gov.ua |

| Cd-MOF with 2,1,3-Benzothiadiazole | Gossypol | Luminescence Quenching | 0.65 µM | mdpi.comresearchgate.net |

| Zn-MOF | Nitrobenzene | Luminescence Quenching | Quantitative Detection | nih.gov |

Conjugated Polymers and Organic Semiconductors for Electronic and Photonic Devices

Conjugated polymers that incorporate electron-deficient units like 2,1,3-benzoxadiazole in their backbone are at the forefront of research in organic electronics. researchgate.net These materials are being developed for use in a variety of devices, including organic solar cells (OSCs), field-effect transistors, and light-emitting diodes. The alternation of electron-donating and electron-accepting moieties along the polymer chain is a key strategy for tuning the material's band gap and charge transport properties. researchgate.net